molecular formula C18H18FNO2 B7508497 (3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone

(3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone

Cat. No.: B7508497
M. Wt: 299.3 g/mol
InChI Key: ZOVMCJKJOIMMMP-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and is known for its ability to modulate various biological pathways.

Scientific Research Applications

(3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inhibiting the proliferation of cancer cells. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone involves its ability to modulate various biological pathways. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of Alzheimer's and Parkinson's disease. It also activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and pro-inflammatory cytokines in the brain. It also increases the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been shown to improve cognitive function and motor coordination in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of (3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone is its ability to modulate various biological pathways, making it a potential therapeutic candidate for various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of (3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone. One direction is to study its potential therapeutic applications in other diseases such as multiple sclerosis and Huntington's disease. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and solubility. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets.

Synthesis Methods

The synthesis of (3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone involves the reaction of 4-(4-hydroxyphenyl)piperidine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or ethyl acetate, and the product is obtained after purification using column chromatography.

Properties

IUPAC Name

(3-fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-16-3-1-2-15(12-16)18(22)20-10-8-14(9-11-20)13-4-6-17(21)7-5-13/h1-7,12,14,21H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVMCJKJOIMMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)O)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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